

biomarkers for predicting response to Lerociclib treatment

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Compound of Interest

Compound Name:	Lerociclib
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A Comparative Guide to Predictive Biomarkers for **Lerociclib** and Other CDK4/6 Inhibitors in HR+/HER2- Breast Cancer

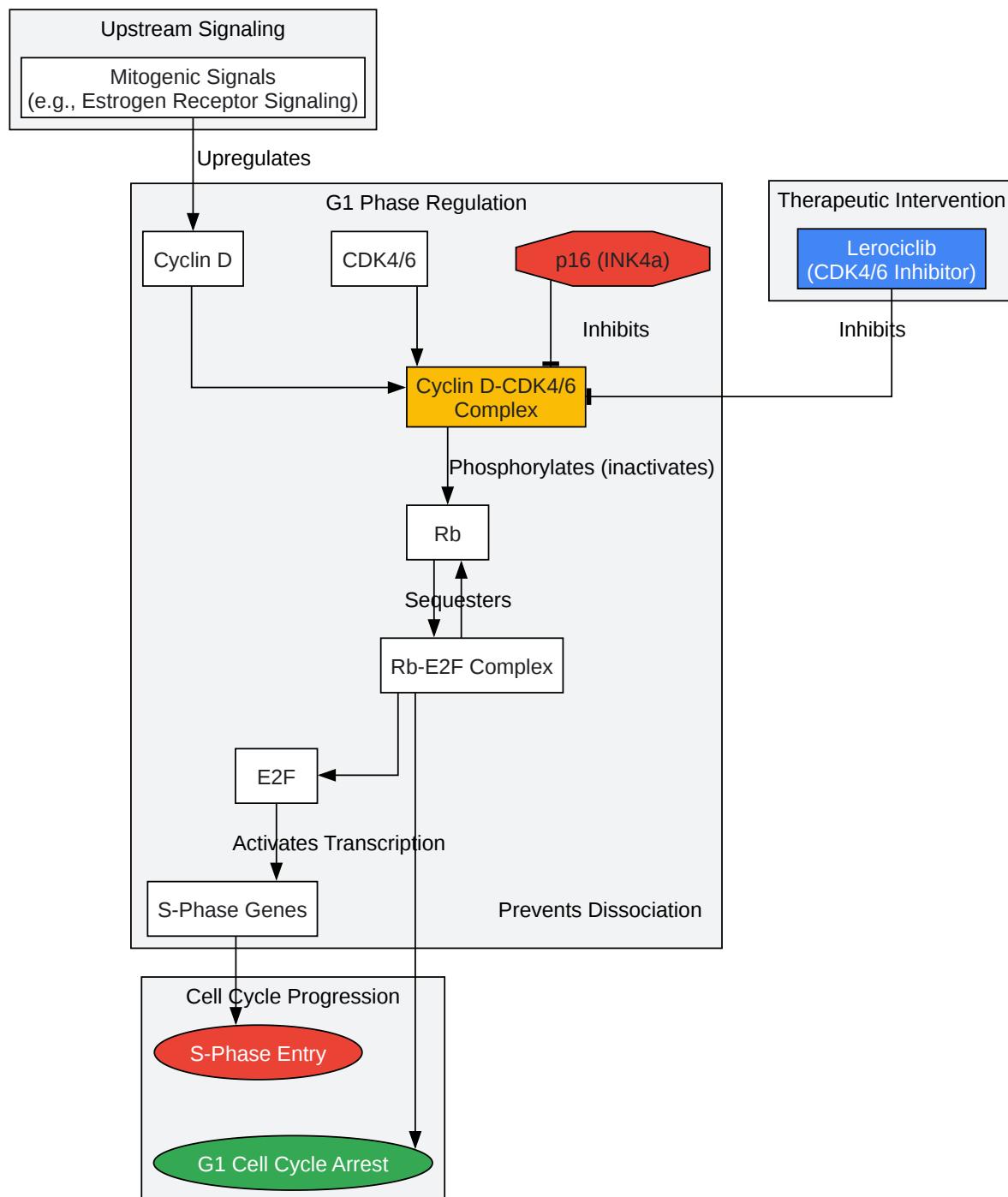
Introduction

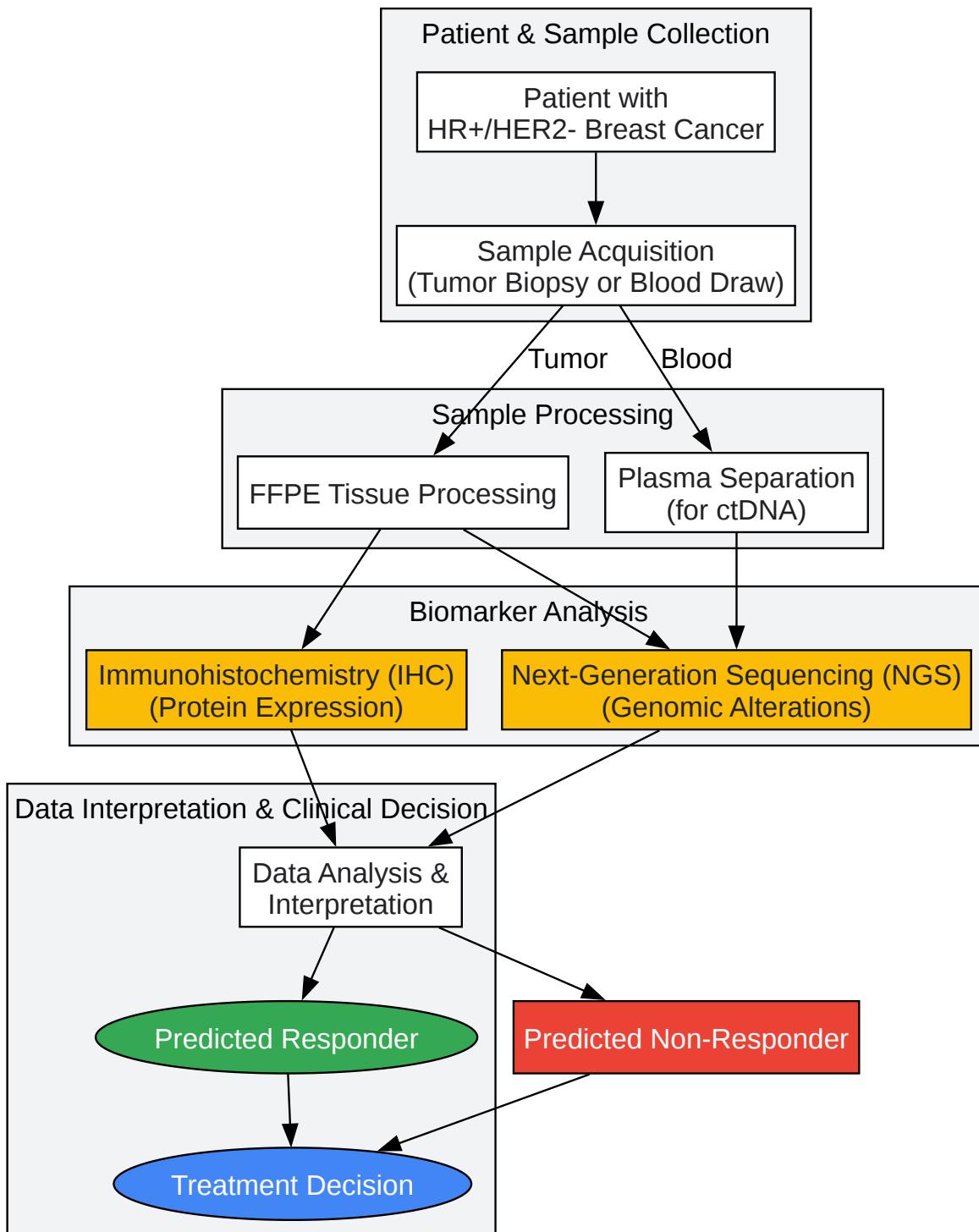
The development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has significantly advanced the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.^{[1][2]} **Lerociclib** is an orally bioavailable inhibitor of CDK4 and CDK6 currently under investigation for this indication.^{[3][4]} Like other drugs in its class, including palbociclib, ribociclib, and abemaciclib, **lerociclib** works by blocking the cell cycle progression of cancer cells.^[3] However, not all patients benefit from these therapies, and acquired resistance is common.^{[5][6]} This highlights the critical need for predictive biomarkers to identify patients who are most likely to respond to treatment, thereby personalizing therapy, minimizing toxicity, and optimizing resource allocation.^{[7][8]} This guide provides a comparative overview of the biomarkers for predicting response to **lerociclib** and its alternatives, supported by experimental data and methodologies.

Mechanism of Action: The CDK4/6-Rb Pathway

Lerociclib and other CDK4/6 inhibitors target a key pathway that regulates the cell cycle. In HR+ breast cancer, estrogen signaling often leads to the upregulation of Cyclin D. Cyclin D then binds to and activates CDK4 and CDK6.^[9] This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.^[4] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes

required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[9] By selectively inhibiting CDK4 and CDK6, **lerociclib** prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state.[3][4] This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[4]



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